molecular formula C13H18O3 B8667984 tert-Butyl 3-hydroxy-3-phenylpropanoate CAS No. 5397-27-3

tert-Butyl 3-hydroxy-3-phenylpropanoate

Cat. No. B8667984
CAS RN: 5397-27-3
M. Wt: 222.28 g/mol
InChI Key: VROUOYSBYGPRJC-UHFFFAOYSA-N
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Description

Tert-Butyl 3-hydroxy-3-phenylpropanoate is a useful research compound. Its molecular formula is C13H18O3 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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properties

CAS RN

5397-27-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C13H18O3/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3

InChI Key

VROUOYSBYGPRJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under nitrogen protective gas was initially charged with 8 g of zinc powder (122 mmol) in 47 ml of ethyl acetate. After 1.9 ml of trimethylchlorosilane (15 mmol) had been added, the mixture was heated to 60° C. for 15 min, then allowed to cool to 55° C. and 22 g of undiluted tert-butyl bromoacetate (113 mmol) were subsequently added dropwise within 5 min, and the temperature was maintained at 65° C. by external cooling. The mixture was then stirred at 50° C. for 10 min. After cooling to 0° C., 10 g of undiluted benzaldehyde (94 mmol) were added, and the temperature was maintained at 10° C. by external cooling. After stirring had been continued at 25° C. for 90 min and 35° C. for 15 min, 40 ml of ethyl acetate were added, the mixture was cooled to 15° C., acidified with 17 ml of 20% hydrochloric acid to a pH of 1-2 and the mixture was stirred for 10 min, during which excess zinc dissolved. The organic phase was then removed. The organic phase was then stirred with 15 ml of concentrated ammonia solution at 25° C. for 10 min. After the phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure. Tert-butyl 3-hydroxy-3-phenylpropionate was obtained in a yield of 20.3 g (97% of theory) and had a boiling point of 102° C. (1.5 mbar).
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
17 mL
Type
reactant
Reaction Step Four
Quantity
47 mL
Type
solvent
Reaction Step Five
Name
Quantity
8 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven

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